molecular formula C15H13NO4S2 B14349797 2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 92554-20-6

2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Cat. No.: B14349797
CAS No.: 92554-20-6
M. Wt: 335.4 g/mol
InChI Key: ASNZDYIZUXJCBX-WQLSENKSSA-N
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Description

2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the phenoxy group, and the final acetic acid moiety attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce a more saturated thiazolidine derivative.

Scientific Research Applications

2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenoxy group are likely involved in binding to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and phenoxyacetic acid derivatives. Examples include:

  • Thiosulfate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide

Uniqueness

What sets 2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

92554-20-6

Molecular Formula

C15H13NO4S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13NO4S2/c1-2-7-16-14(19)12(22-15(16)21)8-10-3-5-11(6-4-10)20-9-13(17)18/h2-6,8H,1,7,9H2,(H,17,18)/b12-8-

InChI Key

ASNZDYIZUXJCBX-WQLSENKSSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=S

Origin of Product

United States

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